
Tafluprost ethyl ester
Overview
Description
Tafluprost ethyl ester is a synthetic prostaglandin F2α (PGF2α) analog and a prodrug designed for ocular hypotensive therapy. Structurally, it is derived from the active metabolite, tafluprost free acid (AFP-172), by substituting the carboxylic acid group with an ethyl ester moiety. This modification enhances lipophilicity, facilitating corneal penetration. Upon absorption, corneal esterases hydrolyze the ethyl ester to release the active acid form, which agonizes the FP prostanoid receptor, reducing intraocular pressure (IOP) by increasing uveoscleral outflow .
This compound (CAS 209860-89-9) shares its core structure with other PGF2α analogs, such as latanoprost, travoprost, and bimatoprost, but distinguishes itself through unique substitutions, including two fluorine atoms at the C-15 position instead of a hydroxyl group. This structural alteration enhances receptor affinity and metabolic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tafluprost ethyl ester involves several key steps:
Oxidation: Starting from a suitable precursor, the compound undergoes oxidation to introduce necessary functional groups.
Condensation: The intermediate is then subjected to condensation reactions to form the core structure.
Fluorination: Introduction of fluorine atoms is achieved through specific fluorination reactions.
Deprotection and Reduction: Protective groups are removed, and the compound is reduced to achieve the desired stereochemistry.
Esterification: The final step involves esterification to form the ethyl ester derivative
Industrial Production Methods: Industrial production of this compound employs large-scale purification techniques such as reverse-phase and normal-phase column chromatography. The process also includes molecular group evacuation and the use of dispersing agents to enhance yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or alkylating agents under appropriate conditions
Major Products:
Oxidized Derivatives: Various oxidized forms depending on the specific oxidation conditions.
Reduced Forms: Different reduced forms based on the reducing agent used.
Substituted Compounds: Various substituted derivatives depending on the substituent introduced
Scientific Research Applications
Synthesis of Tafluprost Ethyl Ester
Tafluprost is synthesized through a multi-step process that includes the conversion of various intermediates into the final product. The synthesis typically involves:
- Starting Materials : Utilizing corolide as an initial raw material.
- Reactions : Key reactions include esterification and amidation, leading to the formation of tafluprost ethyl amide and this compound.
- Purification : The final products are purified using chromatographic techniques to achieve high purity levels necessary for clinical applications .
Glaucoma Treatment
This compound is primarily used in ophthalmic formulations for controlling intraocular pressure (IOP) in patients with glaucoma. Its effectiveness stems from:
- Increased Efficacy : Studies indicate that tafluprost acid has a significantly higher affinity for the prostaglandin F receptor compared to other analogues such as latanoprost .
- Prolonged Action : The compound demonstrates an onset of action within 2 to 4 hours, with effects lasting over 24 hours .
Cosmetic Applications
Recent trends have seen tafluprost derivatives being investigated for cosmetic uses, particularly in promoting eyelash growth. This compound may offer:
- Enhanced Lipid Solubility : This property could improve penetration and efficacy in topical applications aimed at eyelash enhancement .
- Safety Concerns : Although promising, safety assessments are ongoing to evaluate potential side effects when used in cosmetic formulations .
Safety Assessments
The safety profile of this compound has been scrutinized through various studies:
- Acute Toxicity : Initial assessments indicate low acute toxicity; however, further studies are required to establish comprehensive safety data.
- Dermal Irritation and Sensitization : Evaluations are ongoing to determine the effects of long-term exposure at various concentrations, particularly in cosmetic applications .
- Regulatory Status : The compound is under review by safety panels for its use in cosmetics, with requests for additional data on reproductive toxicity and genotoxicity .
Clinical Trials
Several clinical trials have investigated the efficacy of tafluprost and its derivatives in managing glaucoma:
- Trial Overview : A study comparing tafluprost with other prostaglandin analogues showed superior IOP reduction over a 12-week period.
- Patient Outcomes : Participants reported improved visual field stability and reduced side effects compared to traditional treatments.
Cosmetic Product Development
Research into the use of this compound in eyelash serums has yielded promising results:
Mechanism of Action
Tafluprost ethyl ester is a prodrug that is hydrolyzed by corneal esterases to form tafluprost acid. Tafluprost acid is a selective agonist at the prostaglandin F receptor, which increases the outflow of aqueous humor from the eyes, thereby reducing intraocular pressure. The main molecular target is the prostaglandin F receptor, and the primary pathway involved is the uveoscleral outflow pathway .
Comparison with Similar Compounds
Structural and Functional Differences
Key Structural Modifications:
Compound | Ester/Amino Group | C-15 Substitution | Prodrug Activation Pathway |
---|---|---|---|
Tafluprost ethyl ester | Ethyl ester | 15,15-difluoro | Hydrolyzed by corneal esterases |
Latanoprost | Isopropyl ester | Hydroxyl | Hydrolyzed to latanoprost acid |
Travoprost | Isopropyl ester | Hydroxyl | Hydrolyzed to travoprost acid |
Bimatoprost | Ethyl amide | Hydroxyl | Partial hydrolysis to bimatoprost acid |
Notable Features:
- C-15 Fluorination: Tafluprost derivatives (ethyl ester, isopropyl ester, or free acid) incorporate geminal difluorine atoms at C-13. This substitution reduces oxidative degradation and increases FP receptor affinity (Ki = 0.4 nM for tafluprost acid vs. 1.2 nM for latanoprost acid) .
- Ester vs.
Physicochemical and Pharmacokinetic Properties
Preclinical and Clinical Insights:
- Receptor Affinity: Tafluprost acid (AFP-172) demonstrates 12-fold higher FP receptor binding affinity than latanoprost acid, translating to potent IOP reduction at lower concentrations .
- However, ethyl esters of other prostaglandins (e.g., travoprost ethyl ester) show comparable efficacy to their isopropyl counterparts in preclinical models .
- Safety : Ethyl esters may induce fewer irritative side effects (e.g., hyperemia) due to faster hydrolysis and reduced exposure time, though preservative-free formulations (as used in tafluprost isopropyl ester) are better tolerated overall .
Biological Activity
Tafluprost ethyl ester is a synthetic derivative of tafluprost, a prostaglandin analog primarily used in the treatment of glaucoma and ocular hypertension. This compound exhibits significant biological activity through its interaction with the prostaglandin F2α (FP) receptor, leading to a reduction in intraocular pressure (IOP). This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanism of action, clinical efficacy, and safety profile.
Pharmacodynamics
Tafluprost is a prodrug that is rapidly hydrolyzed to its active form, tafluprost acid, upon administration. The pharmacological properties of tafluprost include:
- High Affinity for FP Receptors : Tafluprost acid demonstrates a binding affinity approximately 12 times greater than that of latanoprost acid for human FP receptors, with negligible affinity for other prostanoid receptors .
- Mechanism of Action : The primary mechanism involves increasing uveoscleral outflow of aqueous humor, thereby lowering IOP. Studies indicate that tafluprost may also interact with EP3 receptors, contributing to its hypotensive effects .
The action of tafluprost involves several key processes:
- Absorption and Activation : this compound is lipophilic, allowing it to penetrate the cornea effectively. Once inside the eye, it is hydrolyzed by corneal esterases to tafluprost acid, which is the active metabolite responsible for its therapeutic effects .
- Uveoscleral Outflow : The increase in uveoscleral outflow is the primary pathway through which tafluprost reduces IOP. This effect has been confirmed through various studies using fluorophotometry techniques .
- Neuroprotective Effects : Animal studies have indicated that tafluprost may have neuroprotective properties, promoting the survival of retinal ganglion cells after optic nerve injury .
Clinical Efficacy
Numerous clinical trials have assessed the efficacy of tafluprost:
- IOP Reduction : In a study involving patients with open-angle glaucoma, tafluprost was shown to lower IOP effectively, achieving levels below 18 mmHg in approximately 80% of cases after 12 weeks of treatment .
- Comparison with Other Treatments : Tafluprost has been compared favorably against other prostaglandin analogs such as latanoprost and travoprost, demonstrating superior or equivalent efficacy with fewer side effects .
Safety Profile
The safety and tolerability of tafluprost have been evaluated in various studies:
- Common Side Effects : The most frequently reported adverse effects include conjunctival hyperemia (4-20% incidence), stinging upon instillation, and headaches. Serious adverse effects are rare but may include respiratory issues and macular edema .
- Drug Interactions : Tafluprost does not exhibit significant interactions with systemic medications due to its minimal systemic absorption following topical application. However, interactions with NSAIDs can occur, affecting its efficacy .
Table 1: Summary of Key Studies on Tafluprost
Study | Population | Duration | Main Findings |
---|---|---|---|
Hommer et al. (2010) | 544 patients | 12 weeks | 80% achieved IOP < 18 mmHg |
Ota et al. (2010) | ddY mice | N/A | Demonstrated dose-dependent IOP reduction |
Dong et al. (2011) | Rabbit ciliary arteries | N/A | Concentration-dependent relaxation observed |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting and quantifying Tafluprost ethyl ester in biological or cosmetic samples?
A validated ultra-performance liquid chromatography–quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF MS/MS) method is widely used for high-throughput screening of this compound. This approach involves ultrasonic extraction with acetonitrile, chromatographic separation using a C18 column, and detection via positive ion mode electrospray ionization. The method achieves linear quantification for prostaglandin F2α analogs, including this compound, with robust sensitivity and specificity .
Q. How does this compound metabolize in ocular tissues, and what are the key enzymes involved?
this compound is hydrolyzed in the cornea by carboxyl esterase to its active metabolite, Tafluprost acid. Butylcholine esterase may also contribute to hydrolysis, but cytochrome P450 enzymes are not involved. The acid metabolite undergoes further β-oxidation and glucuronidation, yielding inactive dinor- and tetranor-tafluprost acids. Plasma concentrations of the active metabolite fall below detectable limits (~10 pg/mL) within 30 minutes post-administration, indicating rapid ocular-specific metabolism .
Q. What experimental design considerations are critical for ensuring reproducibility in this compound studies?
Researchers must document detailed protocols for synthesis, purification, and characterization of this compound, adhering to Good Laboratory Practices (GLP). Key steps include:
- Validating analytical methods (e.g., NMR, HPLC) for identity and purity.
- Reporting solvent systems, reaction conditions, and yield calculations.
- Providing spectral data for new derivatives and referencing literature for known analogs. Reproducibility is enhanced by supplementing main text methods with supporting information (e.g., chromatograms, spectral peaks) .
Advanced Research Questions
Q. How do structural modifications (e.g., ester-to-amide conversion) impact the pharmacokinetics and receptor binding of Tafluprost derivatives?
Ethyl amide derivatives of prostaglandins, such as ethyl tafluprostamide, exhibit increased lipid solubility compared to ester forms, enhancing tissue uptake and prolonging activity. However, amidation reduces affinity for the FP receptor (Ki = 0.4 nM for Tafluprost acid vs. ~1.2 nM for amide derivatives). Contradictory evidence exists regarding the toxicological equivalence of ester and amide forms, necessitating comparative in vitro assays (e.g., receptor binding, corneal permeation) .
Q. What methodological strategies resolve contradictions in safety assessments of this compound in cosmetic formulations?
Discrepancies in read-across toxicity studies (e.g., between ethyl tafluprostamide and ester derivatives) require:
- In silico modeling : Comparing molecular descriptors (logP, polar surface area) to predict absorption differences.
- In vitro assays : Assessing dermal irritation (OECD 439) and genotoxicity (Ames test).
- Statistical reconciliation : Applying multivariate analysis to isolate confounding variables (e.g., esterase activity variability in test systems) .
Q. How can researchers optimize sample preparation for this compound in complex matrices like eyelash serums?
Matrix effects in cosmetic samples are mitigated via:
- Solid-phase extraction (SPE) : Using C18 cartridges to isolate this compound from surfactants and pigments.
- Ion suppression testing : Comparing spiked vs. neat standard curves to quantify interference.
- Internal standardization : Deuterated analogs (e.g., d4-Tafluprost) normalize recovery rates during UPLC-MS/MS analysis .
Q. Methodological Notes
- Data Interpretation : Conflicting metabolic data (e.g., esterase specificity) should be contextualized with species-specific enzyme expression profiles (e.g., rabbit vs. human corneal tissue) .
- Ethical Compliance : Adhere to institutional guidelines for ocular toxicity studies, including animal welfare protocols and in vitro alternatives (e.g., 3D corneal models) .
Properties
IUPAC Name |
ethyl (Z)-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32F2O5/c1-2-30-23(29)13-9-4-3-8-12-19-20(22(28)16-21(19)27)14-15-24(25,26)17-31-18-10-6-5-7-11-18/h3,5-8,10-11,14-15,19-22,27-28H,2,4,9,12-13,16-17H2,1H3/b8-3-,15-14+/t19-,20-,21+,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWJIEVPQKMQPO-MSHHKXPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(COC2=CC=CC=C2)(F)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32F2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209860-89-9 | |
Record name | Nortafluprost | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WE6T2PLV6M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.